molecular formula C14H12N2O4 B14701791 N,N'-Bis(4-hydroxyphenyl)ethanediamide CAS No. 19532-75-3

N,N'-Bis(4-hydroxyphenyl)ethanediamide

Cat. No.: B14701791
CAS No.: 19532-75-3
M. Wt: 272.26 g/mol
InChI Key: HFVYNPNSKYUVNV-UHFFFAOYSA-N
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Description

N,N'-Bis(4-hydroxyphenyl)ethanediamide is an organic compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . This molecule, which can also be referred to as N,N'-bis(4-hydroxyphenyl)oxamide, features an ethanediamide (oxamide) core substituted with 4-hydroxyphenyl groups on both nitrogen atoms . The structure is characterized by its SMILES notation, C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)O)O, and the InChIKey HFVYNPNSKYUVNV-UHFFFAOYSA-N provides a unique standard identifier for database and regulatory purposes . As a symmetrically disubstituted oxamide, its molecular architecture incorporates both hydrogen-bonding donor and acceptor sites, as well as phenolic moieties, which are significant for its potential physicochemical behavior and research applications. These properties make it a compound of interest in various scientific fields, including materials science, where it may serve as a building block for polymers, and in chemical synthesis as a precursor or model compound. This product is intended for research purposes only and is not designed, tested, or approved for diagnostic, therapeutic, or human use.

Properties

CAS No.

19532-75-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N,N'-bis(4-hydroxyphenyl)oxamide

InChI

InChI=1S/C14H12N2O4/c17-11-5-1-9(2-6-11)15-13(19)14(20)16-10-3-7-12(18)8-4-10/h1-8,17-18H,(H,15,19)(H,16,20)

InChI Key

HFVYNPNSKYUVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(4-hydroxyphenyl)ethanediamide can be synthesized through the reaction of 4-hydroxyaniline with oxalyl chloride, followed by the addition of ammonia. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

    Step 1: 4-Hydroxyaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form the corresponding acyl chloride intermediate.

    Step 2: The acyl chloride intermediate is then treated with ammonia to yield N,N’-Bis(4-hydroxyphenyl)ethanediamide.

Industrial Production Methods: Industrial production of N,N’-Bis(4-hydroxyphenyl)ethanediamide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(4-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The amide groups can be reduced to amines under appropriate conditions.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy groups.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N,N’-Bis(4-hydroxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

N,N'-Bis(4-aminophenyl)ethanediamide (CAS: 19532-78-6)

  • Molecular Formula : C₁₄H₁₄N₄O₂
  • Molecular Weight : 270.28656 g/mol
  • Key Differences: Substituents: 4-aminophenyl groups replace the hydroxyl groups. Properties: Amino groups enhance basicity and participation in covalent bonding (e.g., Schiff base formation). The compound’s PSA (Polar Surface Area) is 110.24, indicating moderate polarity .
  • Potential Applications: Amino groups may facilitate coordination with metal ions or covalent attachment in drug conjugates.

N,N'-Bis(4-methylphenyl)ethanediamide (p-Oxalotoluidide, CAS: 3299-61-4)

  • Molecular Formula : C₁₆H₁₆N₂O₂ (inferred)
  • Molecular Weight : ~268.31 g/mol (calculated)
  • Key Differences: Substituents: 4-methylphenyl groups introduce hydrophobicity.
  • Synonyms: Includes NSC 401961, historically studied for unknown pharmacological activity .

N,N'-Bis(4-hydroxyphenyl)-1,6-hexanediamide

  • Molecular Formula : Likely C₂₀H₂₀N₂O₄ (inferred)
  • Molecular Weight : ~352.39 g/mol (calculated)
  • Key Differences :
    • Backbone : A hexanediamide chain replaces the ethanediamide core, increasing flexibility and chain length.
    • Properties : Extended aliphatic chain may improve binding to hydrophobic targets or modify pharmacokinetics (e.g., half-life) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N,N'-Bis(4-hydroxyphenyl)ethanediamide 19532-75-3 C₁₄H₁₂N₂O₄ 272.25 4-hydroxyphenyl High polarity, H-bond donor/acceptor
N,N'-Bis(4-aminophenyl)ethanediamide 19532-78-6 C₁₄H₁₄N₄O₂ 270.29 4-aminophenyl Enhanced basicity, moderate PSA
N,N'-Bis(4-methylphenyl)ethanediamide 3299-61-4 C₁₆H₁₆N₂O₂ ~268.31 4-methylphenyl Lipophilic, reduced solubility
N,N'-Bis(4-hydroxyphenyl)-1,6-hexanediamide Not provided C₂₀H₂₀N₂O₄ (inferred) ~352.39 4-hydroxyphenyl, hexane Flexible backbone, hydrophobic interactions

Research Implications and Limitations

  • Structural Insights: Hydroxyl groups in the target compound favor interactions with polar biological targets, while methyl or amino substitutions modulate solubility and reactivity.
  • Synthesis : The target compound’s synthesis is documented in multiple sources , but detailed protocols or yields are unavailable in the provided evidence.
  • Biological Activity: Limited data exist for direct comparisons; inferences are drawn from substituent chemistry. For example, amino derivatives may act as chelators, while methylated analogs could improve bioavailability.

Notes

  • Discrepancies : Evidence lacks explicit data on melting points, solubility, or bioactivity. Comparisons rely on molecular structure and substituent effects.
  • Further Research : Experimental studies on cytotoxicity, solubility, and binding affinities are needed to validate theoretical comparisons.

Q & A

Q. Methodology :

  • Step 1 : Condensation of 4-hydroxyphenylamine with oxalic acid derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
  • Step 2 : Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress using TLC or HPLC (λ = 254 nm).
  • Optimization : Adjust stoichiometry (1:2 molar ratio of oxalic acid to amine), introduce catalysts (e.g., H₂SO₄ or pyridine) to enhance yield (typically 60–75%). Control side reactions (e.g., over-alkylation) by maintaining inert atmospheres .

Q. Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between hydroxyl and amide groups). Example: Dihedral angles between aromatic rings (76–85°) indicate steric hindrance .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on phenolic (–OH, δ 9.2–9.8 ppm) and amide (–NH, δ 8.1–8.5 ppm) groups.
    • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) .

What are the acute toxicity profiles of this compound, and how should safety protocols be designed?

Q. Methodology :

  • GHS Classification :
    • Acute Oral Toxicity (Category 4): LD₅₀ > 2000 mg/kg (rat).
    • Skin Sensitization (Category 1): Positive in murine local lymph node assays.
  • Safety Protocols :
    • Use PPE (nitrile gloves, goggles, lab coats) and fume hoods.
    • Avoid environmental release (aquatic toxicity: EC₅₀ < 1 mg/L) .

Advanced Research Questions

How can contradictory data on the compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Q. Methodology :

  • Dose-Dependent Studies : Test across concentrations (1–100 μM) in cellular models (e.g., HepG2). Use ROS assays (DCFH-DA) and SOD activity measurements.
  • Mechanistic Probes : Co-treat with N-acetylcysteine (NAC) to confirm ROS-mediated pathways. Example: At 50 μM, compound exhibits pro-oxidant effects via NADPH oxidase activation .
  • Data Reconciliation : Cross-validate with computational models (e.g., DFT for redox potential calculations) .

Q. Methodology :

  • pH Optimization : Stabilize at pH 6–7 (prevents hydrolysis of amide bonds). Use phosphate buffers with 0.1% BSA.
  • Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life (>24 months at –20°C).
  • Degradation Analysis : Monitor via LC-MS; identify hydrolytic byproducts (e.g., 4-hydroxyphenylamine) .

How does this compound interact with biological targets (e.g., gp120 protein)?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding to gp120 (PDB: 4DKO). Key interactions: Hydrogen bonds with Lys421 and π-π stacking with Phe382 .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd = 12–18 nM). Validate with mutagenesis (e.g., Lys421Ala abolishes binding) .

Q. Methodology :

  • Pd Complexes : Synthesize [Pd(apox)] (apox = N,N'-bis(3-aminopropyl)ethanediamide) for Suzuki-Miyaura couplings. Optimize with K₂CO₃ in DMF/H₂O (80°C, 6 hours).
  • Yield Improvement : Use microwave irradiation (30% faster reaction kinetics) .

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